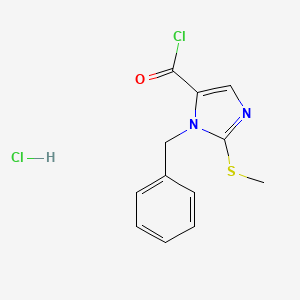
1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
In the second paper, a series of benzimidazole derivatives, which are structurally related to the compound of interest, were synthesized from substituted 1,2-phenylenediamine . This suggests that a similar approach could potentially be used for the synthesis of "1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride". The synthesis process involves the introduction of various substituents at specific positions on the benzimidazole ring, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The first paper provides insight into the molecular structure analysis of a benzimidazole derivative through quantum-chemical methods, IR, NMR, and X-ray diffraction studies . These techniques could be applied to "1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride" to determine its molecular geometry, vibrational frequencies, and chemical shift values. The use of Hartree-Fock (HF) and density functional theory (DFT/B3LYP) methods with 6-31G(d) basis sets, as mentioned in the paper, would likely yield accurate structural parameters for the compound .
Chemical Reactions Analysis
Although the provided papers do not detail chemical reactions specific to "1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride", the antiprotozoal activity study in the second paper indicates that benzimidazole derivatives can undergo biological interactions with protozoa . This implies that the compound of interest may also participate in chemical reactions within biological systems, potentially exhibiting similar antiprotozoal properties.
Physical and Chemical Properties Analysis
The first paper's investigation into the energetic behavior of a benzimidazole derivative in solvent media using the B3LYP method with the 6-31G(d) basis set could be relevant to the physical and chemical properties of "1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride" . Additionally, the analysis of molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and nonlinear optical (NLO) properties could provide valuable information about the electronic characteristics and reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Azole Chemistry and Synthesis Techniques : The study by Hawkins et al. (1995) demonstrates the synthesis of related imidazole derivatives, emphasizing the resistance of certain imidazole compounds to nucleophilic displacement, which is crucial in organic synthesis processes (Hawkins et al., 1995).
Advanced Synthesis Methods for Imidazoles : Loksha et al. (2003) discuss the synthesis of 2-methylsulfanyl-1H-imidazoles, which are closely related to the compound . This synthesis pathway highlights the significance of imidazole compounds in developing novel pharmaceuticals (Loksha et al., 2003).
Imidazole Derivatives in Biochemistry : The preparation of L-Histidine derivatives from related imidazole compounds, as described by Talab et al. (2014), showcases the relevance of such compounds in biochemistry and amino acid synthesis (Talab et al., 2014).
Potential Pharmaceutical Applications
Antibacterial and Antifungal Properties : Research by Sawant et al. (2011) explores the antibacterial and antifungal properties of imidazole derivatives, indicating the potential of such compounds in developing new therapeutic agents (Sawant et al., 2011).
Catalytic Activities in Chemical Reactions : The study by Li et al. (2011) demonstrates the use of imidazole derivatives in catalyzing chemical reactions, emphasizing their potential in industrial applications (Li et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-benzyl-2-methylsulfanylimidazole-4-carbonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS.ClH/c1-17-12-14-7-10(11(13)16)15(12)8-9-5-3-2-4-6-9;/h2-7H,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZZRVMDIAHPNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1CC2=CC=CC=C2)C(=O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383707 |
Source


|
| Record name | 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride | |
CAS RN |
568577-86-6 |
Source


|
| Record name | 1H-Imidazole-5-carbonyl chloride, 2-(methylthio)-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568577-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

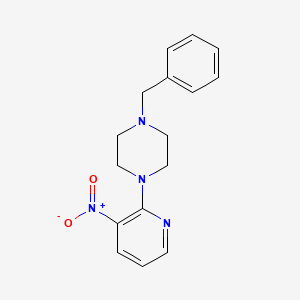

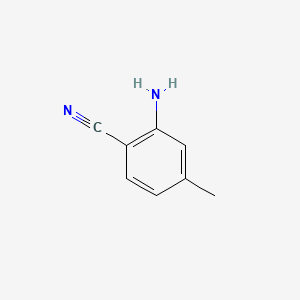

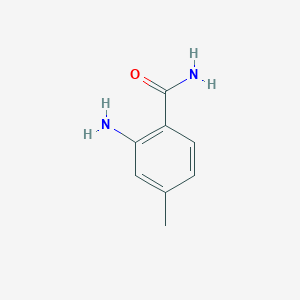



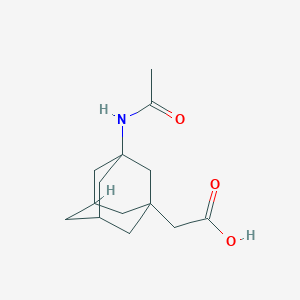
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)
![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)
